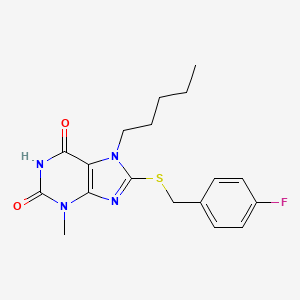

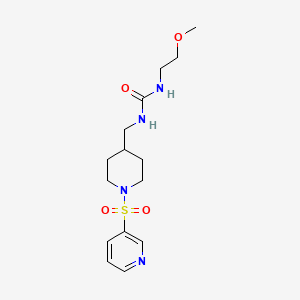

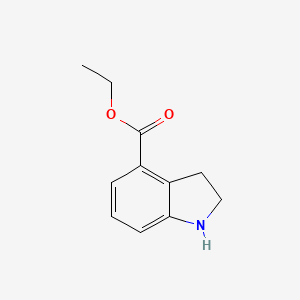

3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one, also known as NPAQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. NPAQ belongs to the class of quinoline derivatives, which have been widely used in medicinal chemistry due to their diverse biological activities.

Scientific Research Applications

Antimalarial Activity

Compounds structurally related to quinolines have been synthesized and evaluated for their antimalarial activity. For example, a series of quinoline derivatives demonstrated significant antimalarial potency against both sensitive and resistant strains of Plasmodium parasites, encouraging further clinical trials (Werbel et al., 1986).

Antibacterial Agents

Derivatives of quinolines, specifically those modified with nitro groups, have been identified as potent inhibitors of type III secretion systems in Gram-negative bacteria, showing promise against both extracellular and intracellular pathogens (Enquist et al., 2012).

Colorimetric Chemosensors

Quinoline derivatives have been developed as highly selective colorimetric chemosensors for detecting cyanide in aqueous solutions. These sensors exhibit exclusive responses toward cyanide, showcasing their potential for practical environmental monitoring and safety applications (Na et al., 2014).

Synthesis Methodologies

Innovative methods for synthesizing quinolinone derivatives have been reported, offering efficient pathways for producing complex structures useful in various chemical and pharmaceutical applications. These methodologies enable the construction of diverse molecular architectures for further functional exploration (Juárez-Gordiano et al., 2002).

Excitatory Amino Acid Antagonists

Certain quinoline derivatives exhibit antagonist activity at NMDA and AMPA receptors, indicating their potential for developing new therapeutic agents aimed at neurological conditions mediated by excitatory amino acids (Carling et al., 1993).

properties

IUPAC Name |

3-nitro-4-(oxolan-2-ylmethylamino)-1-phenylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-20-19(23(25)26)18(21-13-15-9-6-12-27-15)16-10-4-5-11-17(16)22(20)14-7-2-1-3-8-14/h1-5,7-8,10-11,15,21H,6,9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFGXSTBIJGQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2679080.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2679083.png)

![4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B2679094.png)

![6-Tert-butyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2679097.png)

![N-(2,4-difluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679099.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2679102.png)